molecular formula C10H17NO4 B179892 Boc-N-(Allyl)-Glycine CAS No. 145618-68-4

Boc-N-(Allyl)-Glycine

Cat. No.: B179892
CAS No.: 145618-68-4
M. Wt: 215.25 g/mol
InChI Key: FTLUYABUJZUQON-UHFFFAOYSA-N
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Description

Boc-N-(Allyl)-Glycine is a derivative of glycine, an amino acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the carboxyl group is substituted with an allyl group. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of deprotection.

Mechanism of Action

Target of Action

Boc-N-(Allyl)-Glycine is primarily used in the synthesis of amides . The primary targets of this compound are N-Alloc-, N-Boc-, and N-Cbz-protected amines . These protected amines are commonly used in organic synthesis to reduce the production of undesired side products .

Mode of Action

This compound interacts with its targets through a one-pot synthesis process . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . These intermediates then react with Grignard reagents to produce the corresponding amides .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the synthesis of amides . Amides are important in nature as they provide the main amino acid linkage in peptides and proteins . They are also frequently found in many natural products and biologically active compounds .

Pharmacokinetics

It is known that the compound is used in the synthesis of amides, which are common in many drugs and biologically active compounds . The ADME properties of these compounds would depend on their specific structures and the conditions under which they are synthesized.

Result of Action

The result of this compound’s action is the efficient conversion of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines to amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Action Environment

The action of this compound is influenced by the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, which are used to generate isocyanate intermediates . The reaction takes place under mild conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-N-(Allyl)-Glycine typically involves the protection of the amino group of glycine with a Boc group, followed by the introduction of an allyl group to the carboxyl group. The reaction conditions often involve the use of di-tert-butyl dicarbonate (Boc2O) for Boc protection and allyl bromide for allylation. The reactions are usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production time and costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the allyl group, to form epoxides or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the allyl group, yielding Boc-protected glycine.

    Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Boc-protected glycine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Boc-N-(Allyl)-Glycine is widely used in scientific research due to its versatility in organic synthesis. It is particularly valuable in peptide synthesis, where the Boc group serves as a protective group for the amino group, allowing for selective reactions at other functional groups. Additionally, the compound is used in the development of pharmaceuticals, where it serves as a building block for the synthesis of peptide-based drugs. In the field of materials science, this compound is used in the synthesis of novel polymers and materials with specific properties.

Comparison with Similar Compounds

    Boc-Glycine: Similar to Boc-N-(Allyl)-Glycine but lacks the allyl group, making it less versatile in certain synthetic applications.

    Fmoc-N-(Allyl)-Glycine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of a Boc group for amino protection, offering different deprotection conditions.

    Cbz-N-(Allyl)-Glycine: Uses a benzyloxycarbonyl (Cbz) group for amino protection, providing an alternative protection strategy.

Uniqueness: this compound is unique due to the presence of both the Boc and allyl groups, which provide dual protection and functionalization options. This dual functionality allows for greater flexibility in synthetic applications, particularly in the stepwise construction of complex molecules.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-5-6-11(7-8(12)13)9(14)15-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLUYABUJZUQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC=C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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